5F-ADBICA

synthetic cannabinoid receptor agonists CB1 receptor CB2 receptor

5F-ADBICA (indole core) is essential for investigations into CB1/CB2 receptor selectivity, exhibiting a 5.8-fold difference in CB1/CB2 ratio compared to its indazole analog 5F-ADB-PINACA. Its 28 phase I metabolites and the unique M19 biomarker enable robust analytical method validation. Our certified reference standard (≥98%) ensures accurate quantification and unambiguous identification in forensic and clinical toxicology applications.

Molecular Formula C20H28FN3O2
Molecular Weight 361.5 g/mol
CAS No. 1801338-27-1
Cat. No. B1447365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5F-ADBICA
CAS1801338-27-1
Molecular FormulaC20H28FN3O2
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
InChIInChI=1S/C20H28FN3O2/c1-20(2,3)17(18(22)25)23-19(26)15-13-24(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H2,22,25)(H,23,26)/t17-/m1/s1
InChIKeyITZSOCZDFSHNCL-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5F-ADBICA (CAS 1801338-27-1) Procurement Specification and Analytical Baseline for Forensic and Research Applications


5F-ADBICA (also known as 5F-ADB-PICA) is an indole-based synthetic cannabinoid receptor agonist featuring a 5-fluoropentyl side chain and a tert-leucinamide moiety [1]. It is chemically defined as N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide, with a molecular weight of 361.46 g/mol and the molecular formula C₂₀H₂₈FN₃O₂ [2]. As a member of the indole-3-carboxamide class of synthetic cannabinoids, 5F-ADBICA acts as a high-potency agonist at both CB1 and CB2 cannabinoid receptors [3].

Why 5F-ADBICA Cannot Be Substituted by Generic Synthetic Cannabinoid Analogs


Within the rapidly evolving landscape of synthetic cannabinoids, compounds sharing the indole/indazole scaffold and valinamide/tert-leucinamide side chains exhibit markedly divergent pharmacological and metabolic profiles [1]. The introduction of a terminal fluorine atom, the substitution of an indazole for an indole core, or alteration of the amide side chain each fundamentally alters receptor binding kinetics, metabolic stability, and the generation of unique analytical biomarkers [2]. Consequently, generic substitution with a closely related analog such as ADBICA, 5F-ADB-PINACA, or 5F-MDMB-PICA introduces unacceptable experimental variability, invalidates forensic analytical methods, and compromises the reproducibility of toxicological and pharmacological investigations [3].

5F-ADBICA Quantitative Differentiation Evidence: CB1/CB2 Potency, Metabolic Signature, and Structural Selectivity


5F-ADBICA CB1 and CB2 Receptor Potency: Quantitative Comparison with Non-Fluorinated Analog ADBICA

5F-ADBICA exhibits distinct receptor activation profiles compared to its non-fluorinated parent compound ADBICA. In a fluorometric membrane potential assay, 5F-ADBICA demonstrates a CB1 EC₅₀ of 0.77 nM and a CB2 EC₅₀ of 1.2 nM [1]. In contrast, ADBICA (lacking the terminal fluorine atom) displays a CB1 EC₅₀ of 0.69 nM and a CB2 EC₅₀ of 1.8 nM [2].

synthetic cannabinoid receptor agonists CB1 receptor CB2 receptor functional assay EC50

5F-ADBICA Versus Indazole Analog 5F-ADB-PINACA: Comparative CB1 and CB2 Potency and Core Scaffold Selectivity

The indole-based 5F-ADBICA displays a markedly different potency profile compared to its indazole analog 5F-ADB-PINACA. In the same fluorometric assay of membrane potential, 5F-ADBICA exhibits a CB1 EC₅₀ of 0.77 nM and a CB2 EC₅₀ of 1.2 nM [1]. In contrast, 5F-ADB-PINACA (which replaces the indole core with an indazole) demonstrates a CB1 EC₅₀ of 0.24 nM and a CB2 EC₅₀ of 2.1 nM [2].

synthetic cannabinoid indole indazole CB1 agonist CB2 agonist scaffold hopping

5F-ADBICA Phase I Metabolic Profiling: Distinct Metabolite Count and Biomarker Differentiation from 5F-ADB-PINACA

In a comprehensive head-to-head metabolic study using pooled human liver microsomes (HLM) and a zebrafish model, 5F-ADBICA generated 28 phase I metabolites, while its indazole analog 5F-ADB-PINACA produced only 21 metabolites [1]. Furthermore, correlation cluster analysis identified M19 (hydrolytic defluorination) as a specific metabolite biomarker for 5F-ADBICA, whereas M13 (hydrolytic defluorination) served as the corresponding biomarker for 5F-ADB-PINACA [2].

metabolism human liver microsomes zebrafish metabolite biomarker UHPLC-QE Orbitrap-MS

5F-ADBICA Structural Determinants of Metabolism: Indole Core Versus Indazole Core Drives Divergent Metabolic Pathways

Comparative analysis of metabolic pathways revealed that structural differences between the indole core (5F-ADBICA) and the indazole core (5F-ADB-PINACA) drive fundamentally different metabolic processes, despite the main metabolic reactions being consistent [1]. The overall metabolic pathways and temporal progression of these reactions differ, illustrating the impact of heterocyclic core substitution on metabolic fate [2].

metabolic pathway indole indazole structural differentiation phase I metabolism

5F-ADBICA Analytical Reference Standard Availability: Certified Single Reference Material for Quantitative Forensic and Toxicological Applications

5F-ADBICA is commercially available as a certified analytical reference standard with a stated purity typically ≥95% [1]. It is supplied as both a neat solid and a 1000 µg/mL solution in methanol, enabling direct use in quantitative LC-MS/MS and GC-MS workflows [2]. In contrast, many novel synthetic cannabinoid analogs lack commercially available certified reference materials, necessitating in-house synthesis and characterization [3].

certified reference material analytical standard forensic toxicology LC-MS/MS quantification

5F-ADBICA Serum Stability: Freeze-Thaw and Long-Term Stability Data for Bioanalytical Method Development

In a systematic stability evaluation of 84 synthetic cannabinoids in serum, 5F-ADBICA (reported as 5F-ABICA) demonstrated 72.6% retention of peak area after freeze-thaw cycling relative to time point zero [1]. This stability profile is essential for the development of robust bioanalytical methods for the detection and quantification of 5F-ADBICA in biological matrices [2].

stability freeze-thaw serum bioanalysis LC-MS

Optimal 5F-ADBICA Application Scenarios for Forensic, Toxicological, and Pharmacological Research


Forensic Toxicology: Targeted LC-MS/MS Method Development and Validation for 5F-ADBICA and Its Metabolites

Forensic and clinical toxicology laboratories require certified reference materials for the development and validation of quantitative LC-MS/MS methods. 5F-ADBICA is available as a certified analytical standard with ≥95% purity [1]. The comprehensive characterization of its 28 phase I metabolites in human liver microsomes [2] and the identification of M19 as a specific urinary biomarker [3] enable the development of robust, targeted analytical methods for detecting 5F-ADBICA intake. Procurement of authentic 5F-ADBICA reference material ensures accurate quantification and unambiguous identification in forensic casework.

Pharmacological Research: Investigation of Indole Core Versus Indazole Core Contributions to Cannabinoid Receptor Signaling

5F-ADBICA (indole core) and 5F-ADB-PINACA (indazole core) share identical side chains and terminal fluorine substitution, differing only in the heterocyclic core. This structural pair provides an ideal experimental model for investigating the contribution of the heterocyclic scaffold to CB1 and CB2 receptor activation and signaling bias. 5F-ADBICA exhibits a CB1 EC₅₀ of 0.77 nM and CB2 EC₅₀ of 1.2 nM (CB1/CB2 ratio = 0.64), whereas 5F-ADB-PINACA demonstrates a CB1 EC₅₀ of 0.24 nM and CB2 EC₅₀ of 2.1 nM (CB1/CB2 ratio = 0.11) [4]. This 5.8-fold difference in CB1/CB2 selectivity ratio highlights the profound impact of core scaffold substitution on receptor pharmacology and supports mechanistic studies of ligand-receptor interactions.

Metabolism and Disposition Studies: Elucidating the Impact of Terminal Fluorination on Synthetic Cannabinoid Metabolic Fate

The paired comparison of 5F-ADBICA (fluorinated) with its non-fluorinated analog ADBICA provides a defined experimental system for investigating the effect of terminal fluorination on metabolic stability and pathway divergence. 5F-ADBICA yields 28 phase I metabolites in human liver microsomes [2], while ADBICA metabolic data are available for comparative analysis. Furthermore, the hydrolytic defluorination pathway generates a unique biomarker (M19) that is not present for non-fluorinated analogs [3]. These features make 5F-ADBICA a valuable tool for studies aimed at predicting metabolic liabilities of fluorinated drug candidates and for the development of in vitro-in vivo extrapolation models.

Analytical Reference Material Procurement: Ensuring Method Comparability and Regulatory Compliance

Laboratories engaged in forensic drug analysis, clinical toxicology, and workplace drug testing require certified reference materials to comply with accreditation standards (e.g., ISO/IEC 17025). 5F-ADBICA is available from reputable vendors as a certified analytical standard in both neat and solution formats [1]. The compound's inclusion in the FDA Global Substance Registration System (UNII: U9H280G9O7) [5] and its documented freeze-thaw stability profile (72.6% peak area retention in serum) [6] support its use as a reliable reference standard. Procurement of authenticated 5F-ADBICA eliminates the analytical uncertainty associated with in-house synthesized material and ensures inter-laboratory comparability of results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5F-ADBICA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.